molecular formula C11H13FO2 B14031061 2-Fluoro-6-isopropoxy-3-methylbenzaldehyde

2-Fluoro-6-isopropoxy-3-methylbenzaldehyde

Cat. No.: B14031061
M. Wt: 196.22 g/mol
InChI Key: HSWMXEMBRDFROT-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isopropoxy-3-methylbenzaldehyde typically involves the introduction of the fluorine atom, isopropoxy group, and methyl group onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzaldehyde ring. The isopropoxy group can be added through an etherification reaction, and the methyl group can be introduced via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isopropoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2-Fluoro-6-isopropoxy-3-methylbenzoic acid.

    Reduction: 2-Fluoro-6-isopropoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-isopropoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-6-isopropoxy-3-methylbenzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The fluorine atom can influence the compound’s reactivity and stability, while the isopropoxy and methyl groups can affect its solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylbenzaldehyde
  • 2-Fluoro-3-methoxybenzaldehyde
  • 2-Fluoro-6-methylbenzaldehyde

Uniqueness

2-Fluoro-6-isopropoxy-3-methylbenzaldehyde is unique due to the presence of both the isopropoxy and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-3-methyl-6-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-7(2)14-10-5-4-8(3)11(12)9(10)6-13/h4-7H,1-3H3

InChI Key

HSWMXEMBRDFROT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(C)C)C=O)F

Origin of Product

United States

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